Methyl 2-amino-5-chloro-6-methylnicotinate
Description
Overview of Pyridine (B92270) and Nicotinate (B505614) Ester Scaffolds in Organic Chemistry
Pyridine, a six-membered heterocyclic ring containing one nitrogen atom, is structurally analogous to benzene. byjus.com This nitrogen atom imparts distinct chemical properties, including basicity and a unique reactivity pattern compared to its carbocyclic counterpart. biosynce.com The pyridine nucleus is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. nih.gov
Nicotinate esters, also known as pyridine-3-carboxylate esters, are a significant class of pyridine derivatives. They are esters of nicotinic acid (niacin or vitamin B3), a vital nutrient. belnauka.by The ester functionality at the 3-position of the pyridine ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of a vast array of derivatives with diverse properties. The synthesis of nicotinate esters is often achieved through the esterification of nicotinic acid with the corresponding alcohol, a reaction that can be catalyzed by acids. chemicalbook.com
Importance of Substituted Pyridine-3-Carboxylates in Chemical and Biological Research
The strategic placement of various substituents on the pyridine ring of nicotinate esters dramatically influences their chemical and biological properties. These substitutions can alter the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, leading to a wide spectrum of biological activities. nih.gov
Substituted pyridine-3-carboxylates have been extensively investigated and have shown a remarkable range of pharmacological effects, including:
Antimicrobial and Antiviral Activities: The pyridine scaffold is a common feature in many antibacterial, antifungal, and antiviral agents. nih.gov The ability to readily modify the substitution pattern allows for the fine-tuning of activity against specific pathogens.
Agrochemical Applications: Many insecticides and herbicides incorporate the pyridine ring, highlighting its importance in agriculture. semanticscholar.org
Therapeutic Agents: Derivatives of nicotinic acid are used in the treatment of various conditions. For instance, some nicotinate esters exhibit vasodilatory properties. nih.gov
The research into substituted pyridine-3-carboxylates is driven by the quest for novel compounds with enhanced efficacy and selectivity for various biological targets. The modular nature of their synthesis allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds in drug and agrochemical development.
Rationale for Academic Inquiry into Methyl 2-amino-5-chloro-6-methylnicotinate
This compound (CAS Number: 50735-33-6) is a specific substituted nicotinate ester that has garnered interest within the scientific community. The rationale for its investigation stems from the unique combination of functional groups attached to the pyridine core.
The amino group can act as a hydrogen bond donor and a site for further derivatization. The chlorine atom, a halogen, can influence the compound's lipophilicity and electronic nature, potentially enhancing its biological activity. The methyl group can provide steric bulk and affect the molecule's conformation.
Given the established importance of substituted nicotinates, a detailed investigation into the synthesis, properties, and potential applications of this specific, multi-substituted derivative is a logical and valuable pursuit in chemical and biological research. The compound serves as a valuable intermediate for the synthesis of more complex molecules and as a candidate for biological screening in its own right.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 50735-33-6 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-chloro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKJWFOZMXKAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of Methyl 2 Amino 5 Chloro 6 Methylnicotinate
Reactions at the Ester Moiety
The ester group in Methyl 2-amino-5-chloro-6-methylnicotinate is a primary site for transformations such as hydrolysis and transesterification, enabling the introduction of different functionalities and properties.
Hydrolysis to Corresponding Nicotinic Acids
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-amino-5-chloro-6-methylnicotinic acid, is a fundamental transformation. This reaction, typically a saponification, is carried out under basic conditions. libretexts.org The process involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) on the ester's carbonyl carbon. organicchemistrytutor.com This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion and yielding the carboxylate salt. libretexts.orgorganicchemistrytutor.com A subsequent acidic workup protonates the carboxylate to furnish the final nicotinic acid derivative. operachem.com
This conversion is crucial for synthesizing compounds where a carboxylic acid is required for further reactions, such as amide bond formation or for its properties as a polar functional group. The reaction is generally high-yielding and proceeds under standard laboratory conditions. operachem.comchemicalbook.com
Table 1: General Conditions for Hydrolysis of Nicotinate (B505614) Esters
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| NaOH or KOH | Methanol (B129727)/Water | Room Temp. to Reflux | Carboxylate Salt |
Transesterification Reactions
Transesterification allows for the conversion of the methyl ester into other alkyl esters by exchanging the alcohol moiety. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. googleapis.com In a typical base-catalyzed process, an alkoxide (e.g., sodium ethoxide) acts as a nucleophile, attacking the ester carbonyl. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, the reactant alcohol (e.g., ethanol) is often used in large excess, frequently as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a different alcohol. masterorganicchemistry.com This method is also reversible and driven by using the desired alcohol as the solvent. Transesterification is a key strategy for modifying the steric and electronic properties of the ester group, which can influence the compound's solubility, reactivity, and biological activity. google.comwipo.int
Reactivity of the Amino Group
The 2-amino group on the pyridine (B92270) ring is a potent nucleophile, enabling a wide range of derivatization strategies including acylation, alkylation, sulfonylation, and the formation of various nitrogen-containing heterocycles.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. researchgate.netsemanticscholar.org The reaction typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. semanticscholar.org This transformation is fundamental for introducing a variety of acyl groups, thereby modifying the molecule's electronic and steric profile.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. For 2-aminopyridine (B139424) derivatives, reactions often result in selective monoalkylation at the exocyclic nitrogen atom. researchgate.net Catalytic methods, sometimes employing transition metals, can facilitate this process with alcohols as the alkylating source. researchgate.net Care must be taken as overalkylation to form dialkylated products can occur, and in some cases, alkylation can happen on the pyridine ring nitrogen, although this is less common for 2-aminopyridines. chemrxiv.orgacs.orggoogle.com
Sulfonylation: The amino group can be converted to a sulfonamide by reacting with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction introduces a robust and often crystalline sulfonamide functionality, which can act as a hydrogen bond donor/acceptor and is a common feature in many biologically active molecules.
Formation of Amide and Other Nitrogen-Containing Derivatives
Beyond simple acylation, the amino group serves as a handle for constructing more complex nitrogen-containing structures. The direct reaction of the ester with amines at high temperatures can lead to aminolysis, forming an amide at the ester position, although this often requires harsh conditions. masterorganicchemistry.combath.ac.uk
More strategically, the 2-amino group can participate in cyclization reactions to form fused heterocyclic systems. By reacting with bifunctional electrophiles, it's possible to construct rings fused to the pyridine core. For instance, reactions with α,β-unsaturated ketones or similar reagents can lead to the formation of pyridopyrimidines or other related heterocycles, leveraging the nucleophilicity of both the amino group and the ring nitrogen. frontiersin.orgnih.gov These transformations are invaluable in diversity-oriented synthesis to create novel chemical entities. frontiersin.org
Chemical Modifications at the Halogen Site
The chlorine atom at the 5-position of the pyridine ring is a key site for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling: The chloro group is an effective handle for various palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govmdpi.com This is a powerful method for introducing aryl or vinyl substituents at the 5-position. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the chloropyridine with a primary or secondary amine. wikipedia.orgresearchgate.net It is a widely used method for synthesizing substituted anilines and related compounds, offering access to a broad range of N-aryl derivatives from the parent chloro compound. nih.govlibretexts.org
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, particularly when activating groups are present. wikipedia.orgpressbooks.pub The chlorine atom can be displaced by strong nucleophiles such as alkoxides, thiolates, or amines. nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. pressbooks.pub The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. youtube.com
Table 2: Key Transformations at the Halogen Site
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid, Base (e.g., K3PO4) | Pd Catalyst (e.g., Pd(PPh3)4) | 5-Aryl-2-aminonicotinate |
| Buchwald-Hartwig Amination | Amine, Base (e.g., NaOtBu) | Pd Catalyst with Phosphine (B1218219) Ligand | 5-Amino-2-aminonicotinate derivative |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic and heteroaromatic rings. In the case of this compound, the chlorine atom at the C-5 position is susceptible to displacement by a wide range of nucleophiles. The electron-deficient nature of the pyridine ring, further influenced by the ester group, facilitates this reaction. The generally accepted mechanism proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the chloride leaving group.
This strategy is highly effective for introducing diverse functionalities at the C-5 position. Amines, alkoxides, and thiolates are common nucleophiles used in these reactions, leading to the formation of new C-N, C-O, and C-S bonds, respectively. Such modifications can significantly alter the electronic and steric properties of the parent molecule, providing access to a broad scope of derivatives. For instance, reactions with various primary or secondary amines can introduce substituted amino groups, which are prevalent in pharmacologically active compounds.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure at C-5 Position |
|---|---|---|
| Morpholine | Heat, Base (e.g., K₂CO₃) | -N(CH₂CH₂)₂O |
| Sodium Methoxide | CH₃OH, Heat | -OCH₃ |
| Benzylamine | High Temperature, Solvent | -NHCH₂Ph |
| Ethanethiol | Base (e.g., NaH), THF | -SCH₂CH₃ |
Metal-Catalyzed Coupling Reactions (e.g., Arylation, Alkynylation)
The chloro substituent at the C-5 position makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and are central to modern organic synthesis.
Arylation: The Suzuki-Miyaura coupling is a widely used method for creating biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. google.comacs.org Applying this reaction to this compound allows for the introduction of a variety of substituted or unsubstituted aryl and heteroaryl groups at the C-5 position. Chloropyridines are known to be effective coupling partners in Suzuki reactions, often catalyzed by palladium complexes with phosphine ligands. google.comshu.ac.uk
Alkynylation: The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. semanticscholar.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This method can be used to install alkynyl moieties onto the pyridine ring of the title compound, which are valuable functional groups that can undergo further transformations or contribute to the biological activity of the final product. Studies on 2-amino-3-halopyridines have demonstrated the feasibility of this transformation on similar scaffolds. vaia.comnih.gov
Table 2: Potential Metal-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Structure at C-5 Position |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | -Ph |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | -C≡C-Ph |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Base | -CH=CH-Ph |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Ligand, Base | -NHPh |
Functionalization of the Pyridine Ring
Dearomatization Strategies and Subsequent Functionalization
Dearomatization reactions transform flat, aromatic compounds into three-dimensional, saturated, or partially saturated structures, which is a valuable strategy for accessing novel chemical space. nih.gov The dearomatization of pyridines can lead to valuable dihydropyridine (B1217469) and piperidine (B6355638) scaffolds, which are prevalent in pharmaceuticals. pearson.com
Strategies for the dearomatization of pyridines often require activation of the ring, for example by N-acylation, to make it more susceptible to nucleophilic attack. A nucleophilic dearomatization could result in a 1,2-, 1,4-, or 1,6-dihydropyridine intermediate. For this compound, the addition of organometallic reagents or other nucleophiles could initiate such a process. More recent methods involve transition-metal catalysis, such as copper-hydride catalyzed processes, that can achieve dearomatization under milder conditions without pre-activation of the pyridine. pearson.com
Once the dearomatized ring is formed, the newly created double bonds and sp³-hybridized carbons can be subjected to a variety of subsequent functionalization reactions. This includes hydrogenation to form the fully saturated piperidine ring, cycloaddition reactions, or electrophilic additions to the double bonds, allowing for the introduction of multiple functional groups with stereochemical control.
Side-Chain Modifications on the Methyl Group
The methyl group at the C-6 position of the pyridine ring is another site for derivatization. The protons of a methyl group adjacent to the pyridine nitrogen are acidic and can be removed by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This anion can then react with a range of electrophiles. For instance, condensation with aldehydes (like benzaldehyde) can yield a styryl-type derivative after dehydration. nih.gov
Alternatively, the methyl group can be functionalized through radical reactions. Free radical halogenation, using reagents like N-bromosuccinimide (NBS), can introduce a halogen, typically forming a bromomethyl group (-CH₂Br). This new functional group is a versatile handle for subsequent nucleophilic substitution reactions to introduce amines, ethers, and other functionalities.
Furthermore, oxidation of the methyl group can provide access to other oxidation states. Controlled oxidation can yield the corresponding aldehyde (-CHO) or, with stronger oxidizing agents, the carboxylic acid (-COOH). google.com This carboxylic acid can then be used in standard amide or ester coupling reactions.
Table 3: Representative Side-Chain Modifications of the C-6 Methyl Group
| Reaction Type | Reagents | Intermediate/Product Functional Group |
|---|
Synthesis of Hybrid Molecules and Conjugates with Biologically Relevant Moieties
The synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy in drug discovery to enhance activity, improve selectivity, or overcome drug resistance. This compound possesses two key functional handles for creating such hybrids: the C-2 amino group and the C-3 methyl ester. Pyridine scaffolds are widely used in drug development due to their ability to engage in biological interactions and favorable physicochemical properties.
The amino group can be acylated with carboxylic acids derived from other biologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or amino acids, to form amide conjugates. It can also be converted into a hydrazine, which can then be condensed with various aldehydes or ketones to form hydrazone linkages, a common motif in bioactive compounds.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines or alcohols from biologically relevant pools, including peptides, steroids, or other heterocyclic drugs, using standard peptide coupling reagents (e.g., DCC, EDC). This amide or ester bond serves to link the pyridine core to another bioactive moiety, creating a novel hybrid molecule with potentially synergistic or additive properties.
Table 4: Strategies for Synthesizing Hybrid Molecules and Conjugates
| Functional Handle | Transformation | Bioactive Moiety (Example) | Linkage Type |
|---|---|---|---|
| C-2 Amino Group | Acylation | Ibuprofen (an NSAID) | Amide |
| C-2 Amino Group | Hydrazone Formation | Aromatic Aldehyde | Hydrazone |
| C-3 Carboxylic Acid (after hydrolysis) | Amide Coupling | Glycine Methyl Ester | Amide |
| C-3 Carboxylic Acid (after hydrolysis) | Esterification | A steroidal alcohol | Ester |
Based on the comprehensive search for academic and research materials, specific theoretical and computational investigation data for the compound "this compound" is not available in the public domain. The requested analyses, including Density Functional Theory (DFT), Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), Fukui Function, and Topological Analysis (ELF, LOL, RDG), appear not to have been published for this specific molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the primary data is absent from the available resources. The strict adherence to the provided outline, which requires in-depth data for each subsection, cannot be fulfilled without the foundational research on this particular compound.
Theoretical and Computational Investigations on Methyl 2 Amino 5 Chloro 6 Methylnicotinate
Theoretical Spectroscopic Studies
Theoretical spectroscopic analysis is a cornerstone of computational chemistry, providing insights into the vibrational and electronic properties of a molecule. These studies are typically performed using Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties.
Prediction of Infrared (FT-IR) and Raman (FT-Raman) Spectra
Computational methods, particularly DFT using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict the vibrational spectra of molecules. The process begins with the geometric optimization of the molecule's structure to find its lowest energy conformation. Following optimization, vibrational frequency calculations are performed.
These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both IR and Raman spectra. The predicted wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data.
The analysis of the predicted spectra allows for the assignment of specific vibrational modes to the observed spectral bands. For Methyl 2-amino-5-chloro-6-methylnicotinate, key vibrational modes would include:
N-H stretching vibrations of the amino group, typically appearing in the high-frequency region (3300-3500 cm⁻¹).
C-H stretching vibrations of the methyl and aromatic ring hydrogens.
C=O stretching vibration of the ester group, which is expected to be a strong band in the IR spectrum.
C=C and C=N stretching vibrations within the pyridine (B92270) ring.
C-Cl stretching vibration , which is sensitive to the electronic environment.
Various bending and torsional modes at lower frequencies.
Table 1: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) asymmetric | 3450 | 3452 | Amino group N-H stretch |
| ν(N-H) symmetric | 3350 | 3351 | Amino group N-H stretch |
| ν(C-H) aromatic | 3100 | 3105 | Pyridine ring C-H stretch |
| ν(C-H) methyl | 2980 | 2985 | Methyl group C-H stretch |
| ν(C=O) | 1720 | 1718 | Ester carbonyl stretch |
| δ(N-H) | 1620 | 1618 | Amino group scissoring |
| ν(C=C/C=N) | 1580 | 1585 | Pyridine ring stretching |
| ν(C-Cl) | 750 | 748 | C-Cl stretch |
UV-Visible Spectroscopy Predictions using Time-Dependent DFT (TD-DFT)
TD-DFT calculations are the standard method for predicting the electronic absorption spectra of molecules. These calculations provide information about the electronic transitions from the ground state to various excited states, including the transition energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in the transition.
For this compound, the UV-Visible spectrum is expected to be dominated by π→π* transitions within the substituted pyridine ring system. The presence of the amino and chloro substituents, as well as the methyl and ester groups, will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The calculations would likely be performed in a solvent to simulate experimental conditions.
Table 2: Illustrative Predicted Electronic Transitions for this compound (in Ethanol)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 350 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 295 | 0.25 | HOMO-1 → LUMO |
| S₀ → S₃ | 260 | 0.10 | HOMO → LUMO+1 |
Computational Modeling of Solvent Effects (e.g., IEFPCM, C-PCM models)
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to account for these solvent effects. The most common approaches are implicit solvation models, such as the Polarizable Continuum Model (PCM).
In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this dielectric continuum. Different variations of PCM exist, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (C-PCM), which differ in how they calculate the solute-solvent interaction energies.
These models are crucial for accurately predicting properties in solution, including:
Geometries: The optimized geometry of a molecule can change in a solvent due to stabilization of polar functional groups.
Spectroscopic Properties: Solvent polarity can shift the positions of IR, Raman, and UV-Vis absorption bands.
Reaction Energetics: The energies of reactants, transition states, and products are all affected by the solvent, which in turn affects reaction rates and equilibria.
For this compound, using a PCM model would be essential for obtaining theoretical spectra and reaction energetics that are comparable to experimental data measured in solution.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
The process involves:
Preparation of the Receptor and Ligand: The 3D structures of the protein and the ligand (this compound) are prepared. This often involves adding hydrogen atoms, assigning charges, and defining the binding site on the protein.
Docking Algorithm: A search algorithm explores various possible binding poses of the ligand within the protein's active site.
Scoring Function: A scoring function is used to estimate the binding affinity for each pose. The scores are typically reported in units of energy (e.g., kcal/mol), with lower scores indicating a more favorable interaction.
The results of a molecular docking simulation provide insights into:
Binding Affinity: A prediction of how tightly the ligand binds to the protein.
Binding Mode: The specific orientation and conformation of the ligand in the active site.
Key Interactions: Identification of the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand.
A hypothetical docking study of this compound against a protein kinase, for example, might reveal key interactions between the amino group and the ester moiety of the ligand with residues in the ATP-binding pocket of the enzyme.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues (Hydrogen Bonds) | Asp145, Lys72 |
| Interacting Residues (Hydrophobic) | Val55, Leu130, Ala88 |
| Interacting Moiety of Ligand | Amino group, Ester carbonyl, Pyridine ring |
Role of Methyl 2 Amino 5 Chloro 6 Methylnicotinate As a Key Synthetic Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The structure of Methyl 2-amino-5-chloro-6-methylnicotinate is particularly well-suited for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. nih.gov These bicyclic structures are of great interest due to their resemblance to the purine (B94841) bases of DNA and RNA, making them privileged scaffolds in drug discovery. nih.gov
The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core typically involves the reaction of the 2-amino group of the nicotinate (B505614) with various reagents to construct the adjacent pyrimidine (B1678525) ring. This process often proceeds through an initial acylation or condensation reaction at the amino group, followed by an intramolecular cyclization, which is a common and effective strategy for forming fused ring systems. The ortho-positioning of the amino and ester groups facilitates this ring-closing reaction, leading to the efficient formation of the desired heterocyclic product. The resulting pyrido[2,3-d]pyrimidine derivatives serve as the core for a wide range of biologically active agents. nih.govnih.gov
Building Block for the Assembly of Complex Organic Molecules
An organic "building block" is a molecule with specific reactive functional groups that allow it to be readily incorporated into a larger, more complex structure. This compound exemplifies this concept through its distinct functional components, each offering a potential site for chemical modification.
The amino group is a versatile nucleophile, enabling reactions such as acylation, alkylation, and condensation, which are fundamental for forming new carbon-nitrogen bonds. The methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups like amides or hydrazides, providing further avenues for molecular elaboration. mdpi.combccampus.ca The chloro atom can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of various other substituents onto the pyridine (B92270) ring. mdpi.com The pyridine ring itself acts as a stable, rigid scaffold upon which these transformations can be performed to assemble complex, three-dimensional molecules.
| Functional Group | Position | Role in Synthesis | Common Reactions |
|---|---|---|---|
| Amino (-NH2) | C2 | Nucleophilic center for ring formation and chain extension | Acylation, Alkylation, Condensation, Cyclization |
| Chloro (-Cl) | C5 | Leaving group for substitution reactions | Nucleophilic Aromatic Substitution |
| Methyl (-CH3) | C6 | Influences electronic properties and steric hindrance | Generally unreactive under common conditions |
| Methyl Ester (-COOCH3) | C3 | Can be modified into other functional groups | Hydrolysis (to Carboxylic Acid), Amidation, Reduction |
Intermediate in the Development of Biologically Active Agents
Perhaps the most critical application of this compound is its role as an intermediate in the synthesis of compounds with significant biological and therapeutic potential. The heterocyclic derivatives synthesized from this precursor have shown promise in various areas of pharmacology, particularly in oncology.
Specifically, pyrido[2,3-d]pyrimidines derived from this intermediate have been identified as potent inhibitors of Pim-1 kinase. researchgate.net The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are frequently overexpressed in various human cancers, including leukemia, lymphoma, and prostate cancer. nih.govnih.gov These kinases play a crucial role in regulating cell cycle progression, proliferation, and apoptosis (programmed cell death). nih.gov By inhibiting Pim-1, these compounds can disrupt these pathways in cancer cells, leading to reduced cell growth and survival.
Research has demonstrated that certain compounds synthesized from this building block exhibit significant cytotoxic (cell-killing) activity against human cancer cell lines. This makes this compound a key intermediate in the development of new anticancer agents. researchgate.net
| Target | Biological Activity | Significance |
|---|---|---|
| Pim-1 Kinase | Inhibition (Ki = 91 nM for a known inhibitor) caymanchem.com | Disrupts cancer cell survival and proliferation pathways. nih.govnih.gov |
| Cancer Cell Lines (e.g., HT-29 colon, HL-60 leukemia) | Antiproliferative Activity (IC50 values in the low micromolar range for some inhibitors) researchgate.net | Demonstrates potential as a chemotherapeutic agent. |
Biological Activity Investigations in Vitro and Mechanistic
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Correlation of Structural Modifications with Biological Response
The biological activity of derivatives of methyl 2-amino-5-chloro-6-methylnicotinate is intricately linked to the nature and position of various substituents on the pyridine (B92270) ring. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to gauge the effect on its biological function, have provided valuable insights into the key determinants of activity for analogous 2-aminonicotinic acid and nicotinamide (B372718) structures. While direct and extensive SAR data for this compound itself is limited in publicly accessible literature, principles can be extrapolated from closely related series of compounds.
Key areas of structural modification and their observed impact on the biological response in related nicotinamide and 2-aminopyridine (B139424) derivatives include:
Modifications of the Carboxylic Acid Ester: The methyl ester at the 3-position is a critical site for modification. Hydrolysis to the corresponding carboxylic acid can change the compound's charge state at physiological pH, potentially influencing its interaction with biological targets. Conversion of the ester to various amides is a common strategy to explore new interactions with target proteins and modulate pharmacokinetic properties. Studies on related nicotinic acid derivatives have shown that the nature of the amide substituent can dramatically impact potency and selectivity. For example, in a series of nicotinamide derivatives, the introduction of specific aryl or alkyl groups on the amide nitrogen led to significant variations in antifungal activity. mdpi.com
The 6-methyl group: The methyl group at the 6-position provides steric bulk and can influence the orientation of the molecule within a binding pocket. Replacement with other alkyl groups (e.g., ethyl, propyl) or its complete removal would likely alter the compound's activity profile by affecting steric interactions with the target.
The following table summarizes hypothetical SAR trends based on observations from related compound series, illustrating how systematic modifications could correlate with biological responses.
| Modification Site | Structural Change | Potential Impact on Biological Response |
| 2-Amino Group | Acylation (e.g., with acetyl or benzoyl groups) | May decrease activity if a free amino group is crucial for hydrogen bonding with the target. |
| 2-Amino Group | N-Alkylation (e.g., with methyl or ethyl groups) | Could increase lipophilicity, potentially improving cell penetration but may introduce steric hindrance. |
| 3-Carboxylate Group | Hydrolysis to Carboxylic Acid | Introduces a negative charge at physiological pH, which could be beneficial or detrimental depending on the target's active site. |
| 3-Carboxylate Group | Conversion to Amides (e.g., N-benzyl, N-phenyl) | Can introduce new binding interactions and significantly alter the compound's pharmacokinetic profile. |
| 5-Position | Replacement of Chloro with other Halogens (F, Br, I) | Modulates electronic properties and size, which can fine-tune binding affinity. |
| 6-Position | Variation of the Alkyl Group (e.g., H, Ethyl, Isopropyl) | Alters steric bulk, potentially improving or disrupting the fit within a target's binding site. |
Rational Design of Derivatives with Enhanced Activities
The rational design of novel derivatives with enhanced biological activities builds upon the foundational knowledge gained from SAR studies. This approach involves the deliberate and strategic modification of a lead compound, such as this compound, to optimize its interaction with a specific biological target. The goal is to improve potency, selectivity, and pharmacokinetic properties.
Key strategies in the rational design of derivatives include:
Structure-Based Drug Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational tools like molecular docking can be employed. This allows for the in silico prediction of how different derivatives will bind to the target's active site. For instance, if the 2-amino group is predicted to form a critical hydrogen bond with an amino acid residue in the active site, modifications would focus on preserving this interaction while exploring other regions of the molecule for optimization.
Bioisosteric Replacement: This strategy involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For example, the chloro group at the 5-position could be replaced with a trifluoromethyl group (CF3). Both are electron-withdrawing, but the CF3 group is more lipophilic and can offer different steric and metabolic profiles.
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. If a particular fragment is found to bind favorably in a sub-pocket of the target, it could be incorporated into the this compound scaffold.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By understanding the pharmacophore of a class of active compounds, new derivatives can be designed that fit this model, thereby increasing the probability of desired biological activity.
The following table outlines a hypothetical rational design strategy for developing derivatives of this compound with potentially enhanced activity, based on common medicinal chemistry principles.
| Design Strategy | Targeted Modification | Rationale for Enhanced Activity | Example Derivative Structure (Hypothetical) |
| Increase Target Affinity via H-Bonding | Convert the methyl ester at C3 to a primary or secondary amide. | The amide N-H and C=O can act as additional hydrogen bond donors and acceptors, potentially forming stronger interactions with the target protein. | 2-amino-5-chloro-6-methyl-N-phenylnicotinamide |
| Improve Lipophilicity and Cell Permeability | Replace the 5-chloro group with a trifluoromethyl (CF3) group. | The CF3 group increases lipophilicity, which can enhance passage through cell membranes. | Methyl 2-amino-5-(trifluoromethyl)-6-methylnicotinate |
| Explore Hydrophobic Pockets in the Target | Introduce a bulky hydrophobic group on the 2-amino position. | A well-placed hydrophobic group can occupy a corresponding pocket in the target, increasing binding affinity through the hydrophobic effect. | Methyl 2-(benzylamino)-5-chloro-6-methylnicotinate |
| Enhance Metabolic Stability | Replace the 6-methyl group with a cyclopropyl (B3062369) group. | The cyclopropyl group is often more resistant to metabolic oxidation than a methyl group, potentially leading to a longer duration of action. | Methyl 2-amino-5-chloro-6-cyclopropylnicotinate |
Analytical Methodologies in the Research of Methyl 2 Amino 5 Chloro 6 Methylnicotinate
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of Methyl 2-amino-5-chloro-6-methylnicotinate.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic proton, the amino group protons, and the two different methyl group protons (one on the pyridine (B92270) ring and one in the ester group). The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring; the electron-donating amino group and the electron-withdrawing chloro and methyl ester groups create a unique electronic environment for each proton.
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its asymmetric structure.
The expected ¹H NMR spectral data, based on the compound's structure, are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (on C4) | 7.5 - 8.0 | Singlet (s) | 1H |
| Amino (-NH₂) | 5.5 - 6.5 | Broad Singlet (br s) | 2H |
| Ester Methyl (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |
| Ring Methyl (-CH₃) | 2.3 - 2.6 | Singlet (s) | 3H |
Note: Predicted values are based on standard chemical shift ranges for substituted pyridine rings and may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For this compound (C₉H₉ClN₂O₂), the calculated monoisotopic mass is approximately 212.0353 Da. A key feature in the mass spectrum will be the characteristic isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of roughly 3:1 results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. neu.edu.tr
Electron ionization (EI) would likely cause fragmentation, providing further structural information. Common fragmentation pathways could include the loss of the methoxy (B1213986) radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃).
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion (with ³⁵Cl) | ~212 |
| [M+2]⁺ | Molecular Ion (with ³⁷Cl) | ~214 |
| [M - CH₃O]⁺ | Loss of a methoxy radical | ~181 |
| [M - COOCH₃]⁺ | Loss of the carbomethoxy group | ~153 |
Note: m/z values correspond to the most abundant isotope, ³⁵Cl.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
The primary amine (-NH₂) group typically shows two distinct stretching bands. The ester group is identified by a strong carbonyl (C=O) stretch and a C-O stretch. Aromatic C=C and C=N stretching vibrations from the pyridine ring are also expected.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | Pyridine Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | Methyl Groups (-CH₃) | 2850 - 3000 | Medium |
| C=O Stretch | Ester (-COOCH₃) | 1700 - 1730 | Strong |
| C=C and C=N Stretch | Pyridine Ring | 1550 - 1650 | Medium to Strong |
| C-O Stretch | Ester (-COOCH₃) | 1100 - 1300 | Strong |
| C-Cl Stretch | Chloroalkane | 700 - 850 | Medium |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The advancement of green chemistry principles is paramount for modern chemical synthesis. Future research should focus on developing environmentally benign and efficient methods for producing Methyl 2-amino-5-chloro-6-methylnicotinate and its derivatives.
Key areas of investigation include:
Enzymatic Catalysis: Utilizing biocatalysts, such as lipases or nitrile hydrolyzing enzymes, could offer high selectivity under mild reaction conditions, reducing energy consumption and the generation of toxic byproducts. nih.govfrontiersin.org The application of immobilized enzymes in continuous-flow microreactors presents an innovative strategy for creating a sustainable and high-yield synthesis process. nih.gov
Continuous-Flow Technology: Shifting from traditional batch processing to continuous-flow systems can significantly improve reaction efficiency, reduce reaction times, and enhance safety and scalability. nih.gov This technology allows for precise control over reaction parameters, leading to higher purity products.
Green Solvents: Research into replacing conventional volatile organic solvents with more sustainable alternatives, such as water or bio-based solvents like tert-amyl alcohol, is crucial. nih.gov The use of micellar catalysis, where reactions are conducted in water using designer surfactants, offers a promising avenue to avoid toxic organic solvents entirely. louisville.edu
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future routes should be evaluated based on metrics like atom economy and process mass intensity to ensure minimal waste generation. nih.gov
| Sustainable Synthesis Strategy | Potential Advantages | Research Focus |
| Enzymatic Catalysis | High selectivity, mild conditions, reduced waste. frontiersin.org | Screening for novel enzymes, enzyme immobilization, process optimization. |
| Continuous-Flow Microreactors | Shorter reaction times, higher yields, enhanced safety. nih.gov | Reactor design, integration with enzymatic catalysis, scale-up studies. |
| Aqueous Synthesis | Elimination of toxic organic solvents, improved safety. louisville.edu | Development of water-compatible catalysts, micellar catalysis techniques. |
| Catalyst Development | Use of earth-abundant metals, improved recyclability. | Designing nanocatalysts (e.g., Copper-based) for cross-coupling reactions. louisville.edu |
Exploration of Mechanistic Insights into Chemical Reactivity
A thorough understanding of the chemical reactivity of this compound is essential for its effective utilization in synthesis and materials science. The interplay between the electron-donating amino group and the electron-withdrawing chloro and ester groups on the pyridine (B92270) ring governs its reaction pathways.
Future mechanistic studies should focus on:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position is a potential site for SNAr reactions. youtube.com Detailed kinetic studies are needed to quantify the reactivity of this position towards various nucleophiles. researchgate.net Such studies can elucidate the reaction mechanism, including the potential formation and stability of intermediates like the Meisenheimer complex. researchgate.netresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other molecular orbital calculations can provide deep insights into the electronic structure, bond dissociation energies, and reaction energy profiles. researchgate.net These theoretical studies can predict the most likely sites of reaction and help rationalize experimental observations.
Functional Group Interconversion: Investigating the reactivity of the amino and ester groups is also critical. Research into selective N-alkylation, N-acylation, or hydrolysis and amidation of the ester group will expand the library of accessible derivatives.
Expansion of Biological Activity Spectrum and Target Identification
Pyridine and its derivatives are well-established scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netrsc.orgresearchgate.net The specific substitution pattern of this compound makes it a prime candidate for broad biological screening.
Future research in this area should include:
Broad-Spectrum Screening: The compound and its derivatives should be systematically evaluated against a diverse range of biological targets. This includes screening for activity against various cancer cell lines, pathogenic bacteria (e.g., S. aureus, P. aeruginosa), and fungi. rsc.orgekb.eg
Target Identification and Validation: For derivatives that show significant biological activity, identifying the specific molecular target (e.g., enzyme, receptor) is a critical next step. Techniques such as virtual screening and molecular docking can be used to predict potential binding interactions and guide further optimization. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues by modifying each substituent on the pyridine ring will be crucial to develop a comprehensive SAR. This will help in identifying the key structural features responsible for the observed biological activity and in designing more potent and selective compounds. ekb.eg
| Potential Biological Activity | Screening Method | Example Target Pathways |
| Anticancer | MTT assay against various cancer cell lines (e.g., MCF-7, Huh-7). rsc.org | Kinase inhibition, apoptosis induction. |
| Antimicrobial | Broth microdilution or disk diffusion assays against bacterial and fungal strains. ekb.eg | Cell wall synthesis, DNA gyrase inhibition. |
| Anti-inflammatory | Assays for inhibition of inflammatory mediators (e.g., COX, LOX). researchgate.net | NF-κB signaling pathway. |
| Anticoagulant | Prothrombin time (PT) assays. nih.gov | Thrombin or Factor Xa inhibition. |
Applications in Advanced Materials Science
The unique electronic and structural properties of substituted pyridines make them valuable building blocks for advanced functional materials. yufengchemicals.com The presence of nitrogen heteroatoms, coupled with various functional groups, allows for the tuning of optical, electronic, and coordination properties.
Prospective applications for this compound in materials science include:
Organic Electronics: Pyridine derivatives are used in the development of materials for organic light-emitting diodes (OLEDs) and thin-film transistors. nih.gov The subject compound could be explored as a precursor for novel luminescent materials or as a component in liquid crystals. nih.gov
Coordination Polymers and MOFs: The pyridine nitrogen and the amino group can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
High-Energy Materials: Polynitro-substituted pyridine derivatives have been investigated theoretically as high-energy density materials. researchgate.net While the subject compound is not nitrated, its core structure could serve as a synthetic platform for such materials.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. preprints.org Integrating these computational tools can significantly streamline the research and development pipeline for this compound.
Future directions in this domain involve:
De Novo Design: Employing generative AI models to design novel derivatives with optimized properties. These models can explore vast chemical spaces to suggest new molecules with enhanced biological activity or desired material characteristics.
Reaction Prediction and Optimization: Using ML models to predict the outcomes of unknown reactions and to optimize reaction conditions (e.g., temperature, catalyst, solvent) can drastically reduce the amount of empirical lab work required. preprints.orgtechnologynetworks.com This approach can accelerate the discovery of efficient synthetic routes. mdpi.com
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or toxicity of new derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates for synthesis and testing. nih.gov
Automated Synthesis: Combining AI-driven synthesis planning with robotic platforms can create fully automated "design-make-test-analyze" cycles, dramatically increasing the pace of discovery. technologynetworks.comacs.org
| AI/ML Application | Objective | Tools and Techniques |
| Retrosynthetic Analysis | To identify the most efficient synthetic pathways. | Deep Neural Networks, Transformer models trained on reaction databases. mdpi.com |
| De Novo Molecular Design | To generate novel derivatives with desired properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
| Property Prediction | To predict biological activity, toxicity, and material properties. | Graph Convolutional Networks (GCNs), Random Forest, Support Vector Machines. |
| Reaction Optimization | To find the best reaction conditions for yield and purity. | Bayesian optimization, active learning frameworks. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
